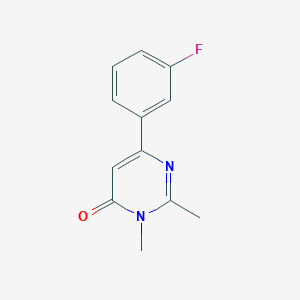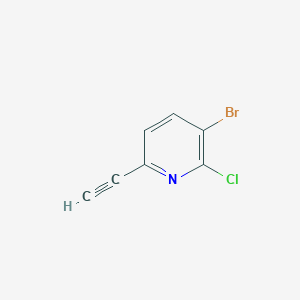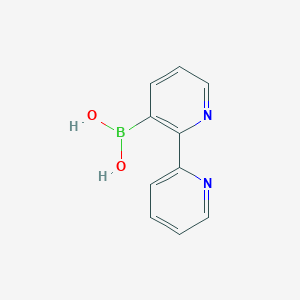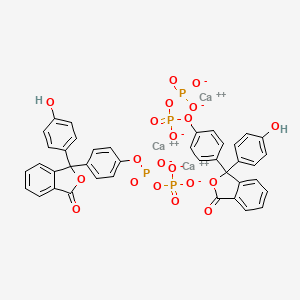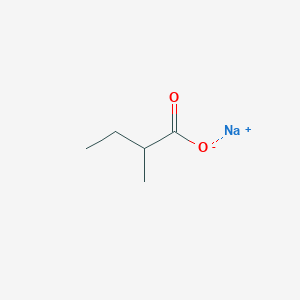
Sodium 2-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-methylbutanoate is an organic compound that belongs to the class of carboxylate salts. It is derived from 2-methylbutanoic acid, where the hydrogen atom of the carboxyl group is replaced by a sodium ion. This compound is known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium 2-methylbutanoate can be synthesized through the neutralization of 2-methylbutanoic acid with sodium hydroxide. The reaction is as follows:
2-methylbutanoic acid+sodium hydroxide→sodium 2-methylbutanoate+water
This reaction is typically carried out in an aqueous medium at room temperature.
Industrial Production Methods
On an industrial scale, this compound is produced by the same neutralization process but in larger reactors. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2-methylbutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methylbutanoic acid.
Reduction: It can be reduced to form 2-methylbutanol.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: 2-methylbutanoic acid
Reduction: 2-methylbutanol
Substitution: Various substituted 2-methylbutanoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium 2-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: It is studied for its potential effects on metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of flavors, fragrances, and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism by which sodium 2-methylbutanoate exerts its effects involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and metabolic pathways, influencing biochemical reactions. The sodium ion can also play a role in cellular processes by affecting ion channels and transport mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium butanoate
- Sodium 2-methylpropanoate
- Sodium 3-methylbutanoate
Uniqueness
Sodium 2-methylbutanoate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its branched chain differentiates it from other straight-chain carboxylate salts, leading to unique reactivity and applications.
Eigenschaften
Molekularformel |
C5H9NaO2 |
|---|---|
Molekulargewicht |
124.11 g/mol |
IUPAC-Name |
sodium;2-methylbutanoate |
InChI |
InChI=1S/C5H10O2.Na/c1-3-4(2)5(6)7;/h4H,3H2,1-2H3,(H,6,7);/q;+1/p-1 |
InChI-Schlüssel |
WBSVNMZZKXXOGB-UHFFFAOYSA-M |
Kanonische SMILES |
CCC(C)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


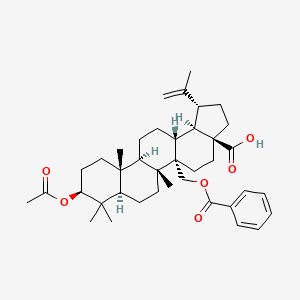
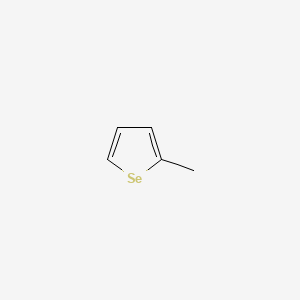
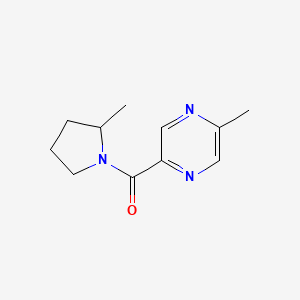
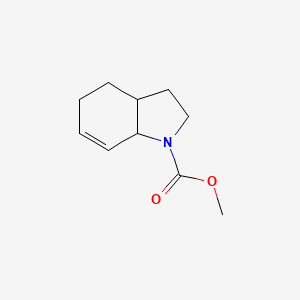
![2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13119308.png)

